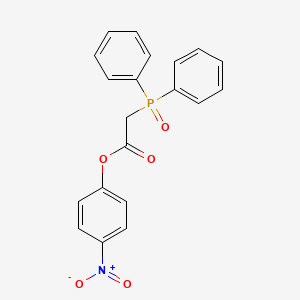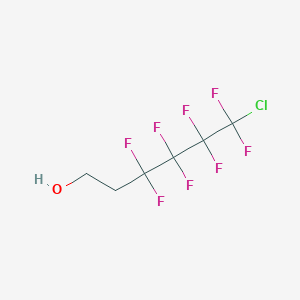
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL is an organic compound characterized by the presence of a chloro group, multiple fluoro groups, and a hydroxyl group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL typically involves the fluorination of hexane derivatives followed by chlorination and hydroxylation. One common method involves the following steps:
Fluorination: Hexane is subjected to fluorination using reagents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions to introduce the fluoro groups.
Chlorination: The fluorinated hexane is then treated with chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chloro group.
Hydroxylation: Finally, the chlorofluorohexane is hydroxylated using a strong base like sodium hydroxide (NaOH) to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chloro group or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced bioavailability and stability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL involves its interactions with molecular targets such as enzymes and receptors. The presence of multiple fluoro groups enhances its lipophilicity, allowing it to easily penetrate cell membranes. The chloro and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,3,4,4,5,5,6,6-Octafluorohexan-1-OL: Lacks the chloro group, affecting its chemical properties and reactivity.
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexanoic acid: Contains a carboxyl group instead of a hydroxyl group, altering its acidity and reactivity.
Uniqueness
6-Chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-OL is unique due to the combination of chloro, fluoro, and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
131118-30-4 |
|---|---|
Molekularformel |
C6H5ClF8O |
Molekulargewicht |
280.54 g/mol |
IUPAC-Name |
6-chloro-3,3,4,4,5,5,6,6-octafluorohexan-1-ol |
InChI |
InChI=1S/C6H5ClF8O/c7-6(14,15)5(12,13)4(10,11)3(8,9)1-2-16/h16H,1-2H2 |
InChI-Schlüssel |
LOVABCBJRKCHEM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
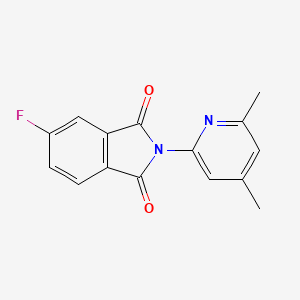

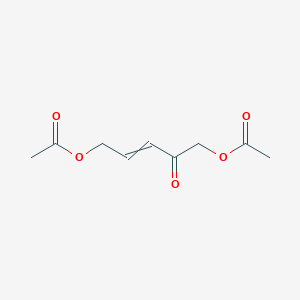
![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
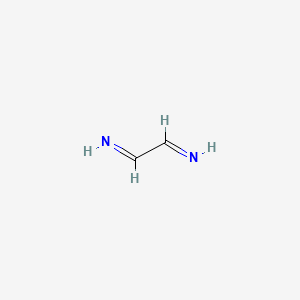
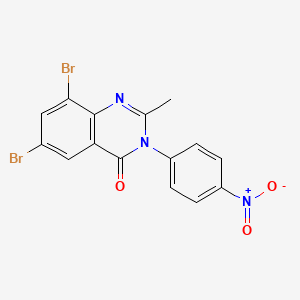

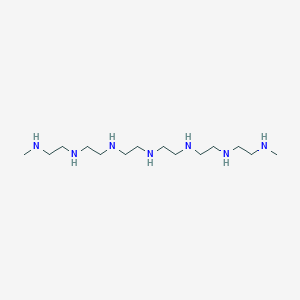
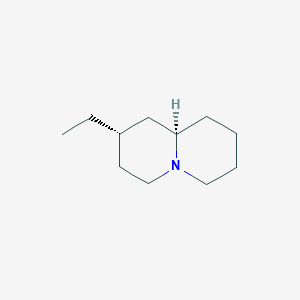

![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
